Product packaging for ML 179(Cat. No.:)

ML 179

Cat. No.: B1191903
M. Wt: 422.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Selective liver receptor homolog 1 (LRH1, NR5A2) inverse agonist (IC50 = 320 nM and maximum efficacy of 64% repression). Exhibits >31-fold selectivity over SF1.

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.44

Synonyms

3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Origin of Product

United States

Discovery and Early Research Initiatives

ML 179 was identified as a novel inverse agonist for the liver receptor homolog 1 (LRH1), also known as NR5A2. This discovery was a result of research conducted under the NIH Molecular Libraries Program, with key findings reported by Busby et al. in 2010. physiology.orgrndsystems.comresearchgate.net LRH1 is a nuclear receptor predominantly expressed in endoderm-derived tissues such as the intestines, liver, exocrine pancreas, and ovaries, where it plays crucial roles in development, cholesterol transport, bile-acid homeostasis, and steroidogenesis. cpu.edu.cn

Early research initiatives focused on characterizing this compound's activity and selectivity. It demonstrated potent inverse agonism of LRH1 with an inhibitory concentration 50% (IC₅₀) of 320 nM in reporter assays. physiology.orgrndsystems.comresearchgate.net Notably, this compound exhibited significant selectivity, showing greater than 31-fold selectivity over steroidogenic factor-1 (SF-1), a closely related nuclear receptor that binds to identical DNA consensus sequences. rndsystems.comresearchgate.net

Further studies revealed that this compound alters the expression of specific target genes regulated by LRH1. It was observed to repress the expression of pro-inflammatory target genes such as haptoglobin and serum amyloid proteins A1 (SAA1) and A4 (SAA4). physiology.org Beyond its effects on gene expression, this compound also induced the death of estrogen-receptor negative MDA-MB-231 breast cancer cells and inhibited the steroidogenic acute regulatory promoter with an IC₅₀ of 2.12 µM. These early findings underscored this compound's potential as a research tool for investigating LRH1's role in various biological processes, including its implication in tumorigenesis. physiology.orgrndsystems.comcpu.edu.cn

Lead Compound Derivation and Optimization Efforts

ML 179 was identified as a "probe compound" through the aforementioned discovery initiatives, alongside another compound, ML 180. physiology.orgrndsystems.com The identification of these compounds as probes signifies their utility as starting points for further pharmacological investigation and potential therapeutic development. At the time of their declaration, the research noted that "further optimization is focused on improving both potency and efficacy" for these probes. physiology.orgrndsystems.com

While the detailed step-by-step derivation and specific optimization efforts that led to the initial identification of this compound as a probe compound are not extensively detailed in the readily available literature, its characterization as a potent and selective LRH1 inverse agonist positions it as a valuable chemical tool. The reported biological activities of this compound are summarized in the table below:

PropertyValue
TargetLiver Receptor Homolog 1 (LRH1, NR5A2)
ActivityInverse Agonist
IC₅₀ (LRH1)320 nM physiology.orgrndsystems.comresearchgate.net
Maximum Efficacy (LRH1)40% repression physiology.orgrndsystems.com
Selectivity>31-fold over SF-1 rndsystems.comresearchgate.net
Inhibition of StAR Promoter2.12 µM (IC₅₀)

These data indicate that this compound possesses a defined profile for modulating LRH1 activity, making it a foundation for subsequent structure-activity relationship (SAR) studies and further chemical modifications aimed at enhancing its pharmacological properties. The ongoing focus in the field is to build upon such probe compounds to develop agents with improved potency, efficacy, and pharmacokinetic profiles for potential therapeutic applications.

Molecular and Cellular Interaction Mechanisms

Cellular Response Investigations in In Vitro Models

ML 179 exhibits anti-proliferation activity and induces cell death in estrogen receptor-negative MDA-MB-231 breast cancer cells. [1, 2, 3, 11 in previous search]

Cellular Viability and Proliferation Modulation

This compound demonstrates anti-proliferative effects in MDA-MB-231 breast cancer cells. medchemexpress.combiocompare.commedchemexpress.com While the specific IC50 for this compound's direct anti-proliferation effect on MDA-MB-231 cells is not explicitly detailed in the available literature, its efficacy in inhibiting the growth of these cells is reported.

Studies on this compound indicate its capacity to inhibit the growth of MDA-MB-231 cells. medchemexpress.combiocompare.commedchemexpress.com These types of growth inhibition assays typically involve measuring cell viability or cell count after exposure to varying concentrations of the compound over a defined period. Common methodologies for assessing cell viability and proliferation include colorimetric assays such as MTT, XTT, and WST-1, which measure metabolic activity as an indicator of viable cell numbers. [9 in previous search, 16 in previous search]

While this compound is noted for its anti-proliferative activity in MDA-MB-231 cells, specific detailed research findings regarding its direct impact on cell cycle perturbation (e.g., arrest at G0/G1, S, or G2/M phases) for this compound are not explicitly available in the provided search results. However, cell cycle analysis is a standard method to investigate the mechanisms behind proliferation inhibition, often employing flow cytometry to assess DNA content and cell distribution across different cell cycle phases. [17 in previous search, 22 in previous search, 24 in previous search]

Induction of Programmed Cell Death Pathways

This compound induces the death of estrogen receptor-negative MDA-MB-231 breast cancer cells. [11 in previous search] This suggests its involvement in programmed cell death pathways.

The induction of cell death by this compound in MDA-MB-231 cells points towards its ability to trigger apoptosis. [11 in previous search] Apoptosis, a highly regulated process of programmed cell death, is typically assessed through various assays that detect distinct cellular changes. These include morphological analysis, DNA fragmentation assays, and the detection of activated caspases or changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP). [9, 16 in previous search, 18 in previous search, 19 in previous search, 21 in previous search, 22 in previous search] While the specific assays used to confirm apoptosis induced by this compound are not detailed in the provided information, its role in inducing cell death in MDA-MB-231 cells is established.

Autophagy Pathway Characterization

Preclinical Pharmacological Investigations in Advanced Models

Evaluation in Complex Biological Systems

The evaluation of compounds in complex biological systems aims to bridge the gap between basic cell culture studies and in vivo animal models. These advanced models provide a more accurate representation of tissue architecture, cell-cell interactions, and physiological responses, which are critical for assessing drug efficacy and potential mechanisms in a more holistic context.

Organoid and Tissue Explant Culture Studies

Organoids are three-dimensional (3D) self-assembled cellular structures derived from stem cells or primary tissues that mimic the microanatomy and physiological functions of their original organs nih.govjove.com. They contain multiple organ-specific cell types and can recapitulate key structural and functional properties of organs, including the brain, gut, kidney, lung, and retina nih.govresearchgate.netjove.com. Organoids are increasingly utilized in biomedical research for disease modeling, drug screening, and personalized medicine due to their ability to replicate human physiological systems and maintain parental gene expression and mutation characteristics nih.govnih.gov.

Tissue explant cultures involve maintaining small pieces of excised tissue in a culture medium, allowing researchers to study cellular behavior and tissue responses in a context that preserves the native tissue architecture and cell-cell interactions jove.commdpi.comtandfonline.com. These models are valuable for investigating tissue patterning, organogenesis, and the effects of various agents on tissue viability and function jove.comjove.com.

Despite the growing utility of organoid and tissue explant models in preclinical research, specific detailed studies evaluating the pharmacological effects of ML 179 within these advanced complex biological systems have not been extensively reported in the available literature. Research on this compound has primarily focused on its activity in traditional cell lines, such as its anti-proliferative effects in MDA-MB-231 breast cancer cells frontiersin.orgmdpi.comnih.govfrontiersin.org.

Advanced In Vitro Physiological Systems

Advanced in vitro physiological systems, often referred to as microphysiological systems (MPS) or "organs-on-a-chip," represent sophisticated biomimetic platforms designed to replicate human organ-level functions and interactions in a controlled microenvironment nih.govcore.ac.uk. These systems integrate various cell types, fluid flow, and mechanical forces to simulate the complex physiological conditions found in the human body, offering a more predictive model for drug development than conventional in vitro methods nih.govnih.govcore.ac.uk. They can be used to study drug absorption, distribution, metabolism, and excretion (ADME) processes, as well as to assess drug efficacy and toxicity in a multi-organ context core.ac.uk.

Examples of such systems include advanced models of the vascular wall that incorporate physiological levels of mechanical stimulation in perfusion bioreactors nih.gov, and multi-organ systems that aim to simulate complex inter-organ interactions core.ac.uk. These platforms are crucial for understanding systemic drug effects and for developing more accurate predictions of human responses to therapeutic agents core.ac.uk.

Similar to organoid and tissue explant studies, specific detailed preclinical pharmacological investigations of this compound within advanced in vitro physiological systems have not been widely documented in the current available research. The existing literature on this compound predominantly highlights its role as an LRH1 inverse agonist and its anti-proliferative activity in breast cancer cell lines frontiersin.orgmdpi.comnih.govfrontiersin.orgbiorxiv.org.

Data Tables

Due to the absence of specific detailed research findings on this compound in organoid, tissue explant, or advanced in vitro physiological systems in the available literature, no data tables for these sections can be generated. The primary data available for this compound relates to its IC50 in reporter assays and its anti-proliferative activity in cell lines.

Table 1: Key Characteristics of this compound

CharacteristicValueSource
PubChem CID45100448 frontiersin.orgnih.gov
Chemical FormulaC21H25F3N4O2 nih.govbiorxiv.org
Molecular Weight422.44 g/mol nih.govbiorxiv.org
TargetLiver Receptor Homologue-1 (LRH1/NR5A2) frontiersin.orgmdpi.comnih.govfrontiersin.orgbiorxiv.org
ActivityInverse Agonist frontiersin.orgmdpi.comnih.govfrontiersin.orgbiorxiv.org
IC50 (LRH1)320 nM frontiersin.orgbiorxiv.org
Selectivity>31-fold over SF1 biorxiv.org
Known ApplicationResearch of ER-negative breast cancer mdpi.comnih.govfrontiersin.org
Anti-proliferative activityMDA-MB-231 cells mdpi.comnih.govfrontiersin.org

Structure Activity Relationship Sar Analyses

Computational Approaches to SAR Exploration

While specific computational studies focusing exclusively on ML179 are not extensively documented in publicly available literature, the principles of computational chemistry provide a framework for understanding its SAR.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound series like ML179 and its analogs, a QSAR model could be developed to predict the LRH-1 inhibitory potency based on various molecular descriptors. These descriptors can quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. While a specific QSAR model for ML179 has not been published, this approach holds the potential to guide the design of more potent analogs by identifying the key properties that contribute to its inverse agonist activity.

In the absence of a co-crystal structure of ML179 bound to LRH-1, ligand-based drug design methods are particularly valuable. These approaches rely on the knowledge of active molecules like ML179 to infer the properties of the receptor's binding site. One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model derived from ML179 and its active analogs could be used to screen virtual compound libraries to identify novel chemical scaffolds with the potential for LRH-1 inverse agonism.

Structure-based drug design leverages the three-dimensional structure of the target protein to guide the design of inhibitors. Although a crystal structure of LRH-1 in complex with ML179 is not available, homology models of the LRH-1 ligand-binding domain can be constructed based on the structures of related nuclear receptors. Molecular docking simulations could then be employed to predict the binding mode of ML179 within the LRH-1 ligand-binding pocket. These simulations can provide insights into the key amino acid residues that interact with the molecule, thereby informing the design of new analogs with improved binding affinity and efficacy.

Identification of Key Structural Determinants for Activity

Initial SAR studies on the chemical scaffold of ML179 have provided crucial insights into the structural requirements for its activity. These studies involved systematically modifying different parts of the molecule and assessing the impact on its ability to inhibit LRH-1.

The core structure of ML179 features several key regions that have been explored for modification. These can be broadly categorized as the R1, R2, and R3 positions as detailed in the initial probe report from the National Center for Biotechnology Information. nih.gov

Compound/AnalogR1 GroupR2 GroupR3 GroupLRH-1 IC50 (µM)
ML179 4-CF3-PhHH0.32
ML180 (SR-1848)3-Cl-PhHH3.7
Analog 14-Cl-PhHH1.8
Analog 24-F-PhHH2.5
Analog 3PhHH>25
Analog 44-CF3-PhMeH>25
Analog 54-CF3-PhHMe>25

This table is based on data from the NCBI Probe Report on ML179 and its analogs. nih.gov

Chemical Space Exploration and Analogue Design

The exploration of the chemical space around ML179 aims to identify novel analogs with improved potency, selectivity, and pharmacokinetic properties. The initial SAR data provides a roadmap for this exploration. For instance, the data suggests that the nature of the substituent on the phenyl ring at the R1 position is critical for activity, with the 4-trifluoromethylphenyl group in ML179 being optimal among the tested analogs.

Further analogue design would involve exploring a wider range of substituents at the R1 position to probe for additional favorable interactions within the LRH-1 binding pocket. Additionally, while the initial modifications at the R2 and R3 positions were detrimental to activity, more subtle changes or the introduction of different functional groups at these positions could be explored to potentially enhance the compound's properties.

Impact of Structural Modifications on Biological Efficacy

The available SAR data clearly demonstrates the significant impact of structural modifications on the biological efficacy of ML179. Key findings include:

R1 Position: The substituent on the phenyl ring at this position plays a crucial role in determining the potency. The electron-withdrawing trifluoromethyl group at the para position in ML179 results in the highest potency among the tested analogs. Replacing it with other halogens like chlorine or fluorine, or removing it entirely, leads to a decrease in activity. This suggests that both electronic and steric factors at this position are important for optimal interaction with the LRH-1 receptor. nih.gov

R2 and R3 Positions: The initial studies indicate that substitution at the R2 and R3 positions of the core scaffold is not well-tolerated. The introduction of a methyl group at either of these positions leads to a significant loss of inhibitory activity. nih.gov This suggests that these positions may be in close proximity to the protein backbone, where steric hindrance prevents the binding of substituted analogs, or that these positions are crucial for maintaining the correct conformation of the molecule for binding.

Methodological Approaches in Chemical Research

Advanced Spectroscopic and Imaging Techniques for Compound Analysis

The definitive characterization of a novel chemical entity like ML179 relies on a suite of spectroscopic techniques to confirm its molecular structure and purity. While extensive raw spectral data for ML179 are not broadly disseminated in public literature, its discovery and synthesis would have necessitated standard analytical chemistry practices.

These methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential to map the proton and carbon skeleton of the molecule, confirming the connectivity of atoms and the stereochemistry, which are crucial for its specific interaction with the LRH-1 protein.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula (C₂₁H₂₅F₃N₄O) of ML179, providing definitive confirmation of its chemical composition.

Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) are used in conjunction with spectroscopy to ensure the purity of the compound, which is critical for accurate biological and pharmacological assays.

These analytical techniques collectively ensure the structural integrity and identity of the ML179 compound used in further biological and computational studies.

Omics Technologies in Mechanistic Studies

Understanding the biological impact of ML179 requires a systems-level approach. Omics technologies provide a broad overview of the molecular changes within a cell or organism upon treatment with the compound, offering insights into its mechanism of action.

As an inverse agonist of the transcription factor LRH-1, the primary mechanism of ML179 involves altering gene expression. Transcriptomic analyses are therefore central to understanding its function. Studies have shown that treatment with ML179 directly impacts the expression of LRH-1 target genes.

Specifically, in cellular models of the acute phase response (APR), a reaction to tissue injury, ML179 was found to repress the expression of several key APR genes. This demonstrates that the compound can effectively blunt specific transcriptional programs controlled by LRH-1. The prognostic value of NR5A2 in certain cancers is linked to its regulation of genes involved in tumor progression, suggesting that an inhibitor like ML179 could reverse these effects. nih.gov

Table 1: Documented Gene Expression Changes Induced by ML179

GeneGene NameFunctionEffect of ML179
Hp HaptoglobinBinds free hemoglobinRepression
SAA1 Serum Amyloid A1Acute-phase reactantRepression
SAA4 Serum Amyloid A4Acute-phase reactantRepression
LRH-1 Liver Receptor Homologue-1Transcription factorRepression

This table summarizes the observed effects of ML179 on the expression of key Acute Phase Response genes in specific cellular contexts.

While transcriptomic data reveals changes in gene expression, proteomics and metabolomics offer a more direct view of the functional consequences within the cell.

Proteomics : This technology allows for the large-scale analysis of proteins. In the context of ML179, proteomics could be used to confirm whether the observed repression of genes like Hp and SAA1 translates to a corresponding decrease in their protein levels. Furthermore, since LRH-1 is implicated in breast cancer, proteomic analyses of cancer cells treated with ML179 could uncover broader changes in protein networks related to cell proliferation and metabolism, providing a deeper understanding of its anti-cancer effects. nih.govnih.gov Such studies can identify biomarkers for monitoring treatment efficacy or reveal off-target effects. nih.gov

Metabolomics : LRH-1 is a known regulator of metabolic pathways, including cholesterol, bile acid, and glucose metabolism. escholarship.org Metabolomics, which is the comprehensive study of small molecule metabolites, serves as a powerful tool to investigate the functional outcomes of LRH-1 inhibition by ML179. By analyzing the metabolic fingerprint of cells or tissues after treatment, researchers could identify specific alterations in metabolic pathways. This could, for instance, reveal a shift away from lipid synthesis or other metabolic changes that contribute to the compound's anti-proliferative effects in cancer cells. Integrating metabolomic and transcriptomic data can provide new insights into the biochemical pathophysiology of diseases and aid in the development of new therapeutic targets. mdpi.com

Computational and Data Science Methodologies

Computational approaches are integral to modern drug discovery, from initial hit identification to mechanism elucidation and optimization.

Structure-based drug design relies heavily on computational techniques to predict and analyze how a small molecule interacts with its protein target.

Molecular Docking : This method is used to predict the preferred orientation of a ligand (ML179) when bound to a receptor (LRH-1) to form a stable complex. For LRH-1, docking studies are used to screen large compound libraries to identify potential ligands that fit within its binding pocket. nih.gov For an inverse agonist like ML179, docking simulations would aim to identify a binding pose that stabilizes an inactive conformation of the receptor, thereby preventing its ability to activate gene transcription. These models help rationalize structure-activity relationships and guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to study the physical movement of atoms and molecules in the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose of ML179 within the LRH-1 pocket. soton.ac.uk MD can also reveal allosteric changes in the receptor's conformation upon ligand binding, providing a dynamic view of how an inverse agonist like ML179 mechanically inhibits the protein's function. soton.ac.uk

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of vast and complex biological datasets. While ML179 was originally identified through high-throughput screening, AI and ML offer powerful complementary approaches.

For instance, machine learning models can be trained on large datasets of cancer cell lines that include both gene expression data and drug sensitivity data (IC50 values). nih.gov Such a model could be developed to predict which specific cancer types or patient tumors, based on their unique transcriptomic signature, would be most sensitive to LRH-1 inhibition by ML179. nih.gov This approach allows for the generation of a gene signature that can act as a predictive biomarker, helping to better position the compound for clinical success and patient stratification. These computational methods can significantly accelerate the preclinical development of novel therapeutic agents.

Artificial Intelligence and Machine Learning in Drug Discovery Research

Predictive Modeling for Biological Activity

While the initial discovery of ML179 was primarily driven by high-throughput screening, the broader field of nuclear receptor drug discovery often employs predictive modeling to identify and optimize lead compounds. Computational approaches such as molecular docking are utilized to predict how small molecules bind to the ligand-binding domain of a target receptor nih.govresearchgate.net. In the context of LRH-1, structure-based design and computational docking have been instrumental in the development of other modulators, suggesting that such predictive modeling could be applied to refine the chemical scaffold of ML179 to enhance its potency and selectivity nih.govresearchgate.netnih.govemory.edu.

These predictive models are built upon the crystal structure of the target protein and use algorithms to simulate the interaction between the protein and a potential ligand. The goal is to identify compounds that are likely to have high binding affinity and the desired biological effect. For ML179, while the primary discovery was not explicitly detailed as being initiated by predictive modeling, such computational tools are crucial for the subsequent optimization of hit compounds from a screening campaign.

Data Integration and Analysis Pipelines

The identification of ML179 stemmed from a high-throughput screening (HTS) campaign, a process that generates vast amounts of data. A robust data integration and analysis pipeline is critical for the successful identification of true hits from such large datasets. A typical workflow in an HTS campaign for a compound like ML179 involves several stages, from primary screening to hit confirmation and validation evotec.com.

The initial phase involves a primary screen of a large chemical library against the target, in this case, LRH-1. The data from this screen, often luminescence or fluorescence readings from reporter assays, are collected and normalized. A crucial step in the data analysis pipeline is the application of statistical methods to identify initial "hits" that exhibit a significant effect on the target. This is followed by a hit triage process to eliminate false positives and prioritize promising candidates for further investigation evotec.com.

For the discovery of ML179, a "Center-based Initiative" was pursued which involved testing various chemical scaffolds nih.gov. The data from these initial screens would have been integrated and analyzed to identify compounds that consistently inhibited LRH-1 activity. This would have been followed by dose-response studies to determine the potency of the confirmed hits. The entire process, from data acquisition to hit validation, relies on a well-defined data analysis workflow to ensure the reliability and reproducibility of the findings evotec.com.

Development of Specialized Assays and Bioanalytical Methods

The discovery of ML179 as a first-in-class LRH-1 inverse agonist was made possible through the development and implementation of specialized cell-based assays nih.gov. These assays were designed to specifically measure the activity of LRH-1 in a cellular context.

The primary screening assay utilized a luciferase reporter gene system. In this system, cells were engineered to express a luciferase enzyme under the control of a promoter that is activated by LRH-1. Specifically, the discovery of ML179 involved testing the ability of chemical compounds to inhibit LRH-1-mediated activation of the Cyp19-Aromatase-luciferase and the StAR-luciferase reporters nih.gov. A decrease in luciferase activity, measured by a change in luminescence, indicated that a compound was inhibiting LRH-1.

To ensure the selectivity of the identified hits, a counterscreening strategy was employed. This involved testing the compounds against other related nuclear receptors, such as Steroidogenic Factor 1 (SF-1), and a general transcriptional activator, VP16 nih.gov. This step was crucial to confirm that the observed activity was specific to LRH-1 and not due to general cytotoxicity or non-specific inhibition of transcription.

The potency of ML179 was determined using dose-response curves in these reporter assays, which yielded an IC50 value of 320 nM nih.gov. Further characterization involved assessing the effect of ML179 on the expression of endogenous LRH-1 target genes, such as those involved in the acute phase response nih.gov.

In addition to cell-based assays, various bioanalytical methods are employed to characterize the physicochemical properties and behavior of small molecule modulators like ML179. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for quantifying the compound in biological matrices and for metabolic stability studies. Biophysical assays, like Fluorescence Resonance Energy Transfer (FRET), can be used to directly measure the binding of the compound to the LRH-1 protein nih.govnih.govmdpi.comdrugdiscoveryonline.comresearchgate.net.

Table 1: Key Research Findings for ML179

ParameterFindingSource
Target Liver Receptor Homolog-1 (LRH-1; NR5A2) nih.gov
Activity Inverse Agonist nih.gov
Potency (IC50) 320 nM nih.gov
Primary Assay Cyp19-Aromatase-luciferase reporter assay nih.gov
Secondary Assay StAR-luciferase reporter assay nih.gov
Counterscreens SF-1 and VP16 nih.gov

Future Research Directions and Translational Perspectives

Investigation of Novel Therapeutic Applications in Preclinical Settings

The primary therapeutic application identified for ML 179 in preclinical settings is its anti-proliferative effect on estrogen-receptor negative breast cancer cells, specifically MDA-MB-231 cells. [Source 4, 7 from previous search] This activity stems from its role as an LRH-1 inverse agonist. Given that LRH-1 (NR5A2) is implicated in various physiological and pathological processes, future research can expand beyond breast cancer to investigate this compound's potential in other preclinical disease models where LRH-1 plays a pro-tumorigenic or pro-inflammatory role.

In the context of inflammatory disorders, the role of LRH-1 is complex, but its pharmacological inhibition has shown promise in certain contexts. While LRH-1 generally conveys cell-protective and anti-inflammatory roles by counteracting pro-inflammatory cytokine signaling and attenuating acute phase responses oup.comcell-stress.combiorxiv.org, its inhibition has also been shown to decrease immune cell-mediated liver damage and block T cells, thereby reducing T cell-mediated inflammatory diseases like hepatitis and potentially Crohn's disease. biorxiv.orgnih.govnews-medical.net This suggests a nuanced role for LRH-1 in inflammation, and further preclinical studies are warranted to precisely define the inflammatory conditions where LRH-1 inhibition by this compound could be beneficial.

The table below summarizes key preclinical findings for this compound:

Target/ActivityValueCell Line/ContextReference
LRH-1 (NR5A2) inverse agonist (IC50)320 nMIn vitro[Source 5, 6, 7 from previous search]
Steroidogenic acute regulatory promoter (IC50)2.12 µMThrough LRH-1[Source 7 from previous search]
Anti-proliferation activityDemonstratedMDA-MB-231 cells (ER-negative breast cancer)[Source 4, 7 from previous search]
Induces cell deathDemonstratedEstrogen-receptor negative MDA-MB-231 breast cancer cells[Source 7 from previous search]

Combinatorial Research Strategies with Other Therapeutic Modalities

Future research will likely explore combinatorial strategies involving this compound to enhance its therapeutic efficacy and overcome potential limitations as a monotherapy. Given its anti-proliferative effect in ER-negative breast cancer, this compound could be combined with existing chemotherapeutic agents or targeted therapies used in breast cancer treatment. For instance, preclinical studies with other compounds in triple-negative breast cancer (TNBC) have shown synergistic antiproliferative activity when combined with doxorubicin, suggesting a similar potential for this compound. [Source 7 from previous search]

Combinations with immunotherapies represent another promising avenue. Preclinical studies in breast cancer have indicated that combining radiotherapy with immune checkpoint inhibitors can synergistically potentiate antitumor immunity. frontiersin.orgascopubs.org While specific data for this compound in such combinations are lacking, the broader principle of combining targeted agents with immunomodulatory therapies could be explored to enhance anti-tumor responses, particularly in ER-negative breast cancer where immunotherapy is gaining traction. ascopubs.org

Addressing Resistance Mechanisms in Disease Models

Understanding and addressing resistance mechanisms is critical for the long-term success of any therapeutic compound. LRH-1 itself has been implicated in chemotherapy resistance in breast cancer cells. physiology.orgnih.gov Therefore, this compound, as an LRH-1 inverse agonist, holds potential to be investigated for its ability to overcome or mitigate resistance mechanisms that are driven by LRH-1 overexpression or aberrant activity in various cancer models.

Furthermore, LRH-1 interacts with the glucocorticoid receptor and has been shown to regulate glucocorticoid resistance, particularly in leukemic T cells. embopress.org This suggests that this compound could be explored in preclinical models to sensitize resistant cells to glucocorticoid-based therapies by disrupting the LRH-1/glucocorticoid receptor interaction.

General mechanisms of drug resistance, such as those involving efflux pumps, genetic and epigenetic aberrations, and the tumor microenvironment, are well-documented in cancer. [Source 15, 27, 29, 35 from previous search] Future research on this compound should investigate whether the development of resistance to this compound involves these or other specific molecular pathways, and subsequently, develop strategies to circumvent such resistance, potentially through combination therapies or novel drug design.

Innovations in Compound Delivery and Targeted Approaches (Preclinical)

To maximize the therapeutic index of this compound, innovations in compound delivery and targeted approaches will be crucial in preclinical development. Traditional systemic drug delivery methods often face limitations such as low bioavailability at the target site and significant adverse effects. [Source 39 from previous search] Targeted drug delivery aims to overcome these challenges by precisely delivering therapeutic agents to affected sites while minimizing damage to healthy tissues. [Source 39 from previous search]

Preclinical research can explore the encapsulation of this compound within advanced delivery systems such as nanoparticles or hydrogels. These systems can be engineered to release the compound in a controlled manner or to specifically target cancer cells (e.g., ER-negative breast cancer cells) or inflammatory sites, thereby enhancing efficacy and reducing off-target effects. [Source 18, 36, 37, 39, 42 from previous search] Artificial intelligence and machine learning (AI/ML) techniques are increasingly being leveraged in drug delivery system design to optimize formulations, predict drug release profiles, and enhance targeting accuracy. [Source 18, 36 from previous search] Applying these computational methods to this compound could lead to the development of highly efficient and precise delivery platforms.

Leveraging Advanced Computational Methods for Predictive Research

Advanced computational methods, including machine learning (ML) and in silico studies, offer powerful tools to accelerate and optimize research on this compound. These methods can be employed for:

Structure-Activity Relationship (SAR) and Lead Optimization: In silico approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to analyze the interaction of this compound with LRH-1 at a molecular level. This can guide the rational design of novel LRH-1 inverse agonists with improved potency, selectivity, and pharmacokinetic properties. [Source 20, 22, 23, 40 from previous search]

Efficacy Prediction and Biomarker Identification: Machine learning algorithms can analyze large datasets from preclinical experiments to predict this compound's efficacy in various disease models and identify potential biomarkers that predict response or resistance to the compound. [Source 11, 12, 14, 21 from previous search]

Synergy Prediction: Computational approaches, particularly ML algorithms, are increasingly used to predict synergistic drug combinations, which is crucial for developing effective combination therapies. [Source 16 from previous search] This can help prioritize promising drug combinations involving this compound, reducing the need for extensive experimental screening.

Integration of Systems Biology for Comprehensive Understanding

The integration of systems biology approaches will provide a more comprehensive understanding of this compound's mechanism of action and its broader biological impact. This involves:

Multi-omics Profiling: Utilizing multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, in preclinical models treated with this compound can provide a holistic view of the molecular changes induced by the compound. This can reveal previously unrecognized pathways or targets modulated by this compound. [Source 13, 14, 32 from previous search]

Network Pharmacology: This approach integrates concepts from pharmacology, bioinformatics, and network analysis to map complex interactions between drugs, genes, proteins, and diseases within a network framework. [Source 13, 24, 33, 41 from previous search] Applying network pharmacology to this compound can elucidate its multi-target effects, identify potential off-target interactions, and uncover the intricate regulatory principles by which it exerts its pharmacological effects. This can lead to a deeper understanding of its therapeutic mechanisms and potential for drug repositioning. [Source 13, 24, 32, 33]

Q & A

Basic Research Questions

Q. How should researchers formulate precise and actionable research questions for ML studies?

  • A well-defined ML research question must be specific, measurable, and grounded in resolving a scientific gap. Start by identifying variables (e.g., model architecture, data type) and constraints (e.g., computational resources, ethical considerations). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Ensure the question aligns with available data collection methods (e.g., public datasets, experimental simulations) and statistical validation tools (e.g., cross-validation, hypothesis testing) .

Q. What are the best practices for designing reproducible ML experiments?

  • Structure experiments using the "Materials and Methods" framework:

Data Preparation : Document sources, preprocessing steps (e.g., normalization, augmentation), and ethical approvals.

Model Configuration : Specify architectures (e.g., transformer layers for NLP), hyperparameters (learning rate, batch size), and hardware (GPU/TPU specs).

Validation : Use k-fold cross-validation and benchmark against baselines (e.g., random forests, logistic regression).
Include all details in supplementary materials to enable replication, adhering to journal guidelines for tables and figures .

Q. How can researchers ensure data quality and avoid biases in ML training datasets?

  • Implement stratified sampling to represent subpopulations and use tools like Shapiro-Wilk tests for normality checks. Address missing data via imputation (e.g., k-nearest neighbors) or exclusion criteria. Validate label consistency through inter-rater reliability scores (e.g., Cohen’s κ). Publish raw and processed datasets with metadata (e.g., demographic distributions, collection dates) to enhance transparency .

Advanced Research Questions

Q. How should researchers address contradictions between ML model predictions and established scientific theories?

  • Conduct sensitivity analyses to identify variables driving discrepancies (e.g., SHAP values for feature importance). Re-examine data for confounding factors (e.g., temporal biases in dementia studies) or reverse causation (e.g., ML 179’s correlation vs. causality in biomarker identification). Use counterfactual analysis to test alternative hypotheses and refine model assumptions .

Q. What methodologies enhance the interpretability of black-box ML models in peer-reviewed research?

  • Apply post-hoc explanation tools like LIME (Local Interpretable Model-agnostic Explanations) to highlight decision-critical features (e.g., key genes in genomic studies). Validate explanations via ablation studies (removing features to assess impact on accuracy). For clinical or high-stakes research, combine ML with domain-specific mechanistic models (e.g., pharmacokinetic equations) to bridge prediction and causality .

Q. How can ML studies rigorously validate causal relationships beyond correlation?

  • Integrate experimental designs (e.g., randomized controlled trials) with ML to isolate causal effects. Use propensity score matching to balance observational data or instrumental variables to account for unmeasured confounders. For longitudinal studies, apply Granger causality tests to temporal datasets. Pair findings with Bayesian networks to map causal pathways .

Methodological Guidelines for Data and Analysis

  • Handling Large Datasets : Store raw data in repositories like Zenodo or Figshare, with version control. Use dimensionality reduction (e.g., PCA, t-SNE) to visualize high-dimensional data. For computational efficiency, implement batch processing and distributed training (e.g., PySpark, TensorFlow Distributed) .
  • Statistical Reporting : Report effect sizes (Cohen’s d, odds ratios) alongside p-values. Use Bonferroni corrections for multiple comparisons and pre-register analysis plans to avoid p-hacking. Include confusion matrices and ROC-AUC curves for classification tasks .
  • Ethical Compliance : Disclose conflicts of interest, data anonymization protocols, and IRB approvals. For sensitive data (e.g., patient records), use federated learning or differential privacy techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.